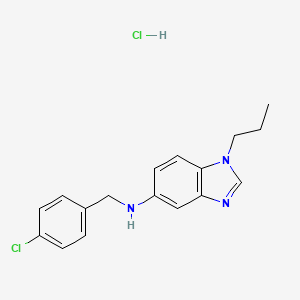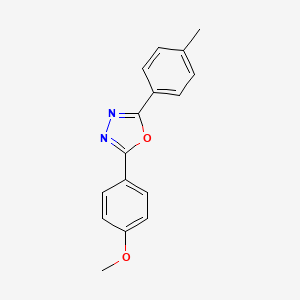
N-(3-bromobenzyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzyl)-N'-phenylurea, also known as BBPU, is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BBPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-(3-bromobenzyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. N-(3-bromobenzyl)-N'-phenylurea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-bromobenzyl)-N'-phenylurea has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-N'-phenylurea has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-bromobenzyl)-N'-phenylurea has also been found to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, N-(3-bromobenzyl)-N'-phenylurea has been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromobenzyl)-N'-phenylurea in lab experiments is its relatively simple synthesis method. N-(3-bromobenzyl)-N'-phenylurea can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of N-(3-bromobenzyl)-N'-phenylurea is its versatility, as it has been found to exhibit a wide range of biological activities.
One limitation of using N-(3-bromobenzyl)-N'-phenylurea in lab experiments is its limited solubility in water. This can make it difficult to administer N-(3-bromobenzyl)-N'-phenylurea to cells or animals in a controlled manner. Another limitation of N-(3-bromobenzyl)-N'-phenylurea is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(3-bromobenzyl)-N'-phenylurea. One area of interest is the development of N-(3-bromobenzyl)-N'-phenylurea analogs with improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(3-bromobenzyl)-N'-phenylurea, which could lead to the development of new drugs with similar biological activities. Additionally, N-(3-bromobenzyl)-N'-phenylurea could be studied for its potential use in combination therapy with other drugs, as it has been found to exhibit synergistic effects with certain anti-cancer agents.
Conclusion
In conclusion, N-(3-bromobenzyl)-N'-phenylurea is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. N-(3-bromobenzyl)-N'-phenylurea has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has been studied for its potential use as an anti-diabetic agent. While N-(3-bromobenzyl)-N'-phenylurea has several advantages for use in lab experiments, it also has limitations such as limited solubility and potential toxicity. Future research on N-(3-bromobenzyl)-N'-phenylurea could lead to the development of new drugs with similar biological activities and improved properties.
Méthodes De Synthèse
The synthesis of N-(3-bromobenzyl)-N'-phenylurea involves the reaction of 3-bromobenzylamine with phenyl isocyanate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(3-bromobenzyl)-N'-phenylurea as the final product. The purity and yield of N-(3-bromobenzyl)-N'-phenylurea can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(3-bromobenzyl)-N'-phenylurea has been investigated for its potential applications in several areas of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-bromobenzyl)-N'-phenylurea has also been studied for its potential use as an anti-diabetic agent, as it has been found to inhibit the activity of certain enzymes involved in glucose metabolism.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELHPHJNGBMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-di-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5441829.png)
![(3R,5S)-5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5441833.png)
![7-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5441838.png)
![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-methyl-1-oxopentan-2-amine](/img/structure/B5441848.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-6-methoxyphenoxy}propanoic acid](/img/structure/B5441852.png)

![methyl 2-cyano-3-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}acrylate](/img/structure/B5441875.png)
![2-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5441882.png)


![4-({3-[(4-propylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)morpholine](/img/structure/B5441892.png)
![4-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-3-nitrobenzaldehyde](/img/structure/B5441898.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5441915.png)
